4-Isopropylbenzene-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylbenzene-1,3-diamine dihydrochloride is an organic compound with the molecular formula C9H14N2·2HCl. It is a derivative of benzene, featuring two amine groups at the 1 and 3 positions and an isopropyl group at the 4 position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylbenzene-1,3-diamine dihydrochloride typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amine groups. The reduction can be achieved using hydrogenation or chemical reduction methods such as using zinc powder in ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration is carried out under controlled conditions to ensure the selective introduction of nitro groups. The reduction process is then optimized for high yield and purity, often using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-Isopropylbenzene-1,3-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its amine groups.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The isopropyl group can also affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An isomer with amine groups at the 1 and 2 positions.
m-Phenylenediamine: An isomer with amine groups at the 1 and 3 positions but without the isopropyl group.
p-Phenylenediamine: An isomer with amine groups at the 1 and 4 positions.
Uniqueness
4-Isopropylbenzene-1,3-diamine dihydrochloride is unique due to the presence of the isopropyl group at the 4 position, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other phenylenediamine isomers and can lead to different applications and properties .
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
4-propan-2-ylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6(2)8-4-3-7(10)5-9(8)11;;/h3-6H,10-11H2,1-2H3;2*1H |
InChI Key |
CHAXCYOLIXCALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.